molecular formula C17H19BrN2O2 B6220550 tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate CAS No. 2751704-35-3

tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate

Katalognummer B6220550
CAS-Nummer: 2751704-35-3
Molekulargewicht: 363.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate (TBQA) is an organic compound of the quinoline family, with a wide range of applications in the field of organic synthesis. It is a versatile reagent for the synthesis of various compounds, and has been widely used in the development of new pharmaceuticals and agrochemicals. TBQA has also been used in the synthesis of heterocyclic compounds, such as quinolines, quinazolines and quinoxalines.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has been widely used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various heterocyclic compounds, such as quinolines, quinazolines and quinoxalines. tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has also been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics and antivirals. Additionally, it has been used in the synthesis of agrochemicals, such as herbicides and insecticides.

Wirkmechanismus

The mechanism of action of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is not well understood. However, it is believed to be involved in the formation of various heterocyclic compounds, such as quinolines, quinazolines and quinoxalines. It is believed that the bromine atom of the 7-bromoquinoline reacts with the tert-butyl acetate to form an intermediate, which is then cyclized to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate are not well understood. However, it is believed to be involved in the formation of various heterocyclic compounds, such as quinolines, quinazolines and quinoxalines. It is believed that these compounds may have various biological activities, such as anti-cancer, anti-inflammatory and anti-microbial activities.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate in laboratory experiments is its high efficiency, which allows for the rapid synthesis of various compounds. Additionally, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate is relatively inexpensive and readily available, making it a suitable reagent for organic synthesis. However, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate has some limitations, such as its instability in the presence of light and air, and its sensitivity to moisture.

Zukünftige Richtungen

The future directions for tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate include the development of new synthetic methods for the synthesis of various compounds, such as quinolines, quinazolines and quinoxalines. Additionally, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics and antivirals. Finally, tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be used in the synthesis of various agrochemicals, such as herbicides and insecticides.

Synthesemethoden

Tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate can be synthesized by a variety of methods. The most common method is the palladium-catalyzed cross-coupling reaction of 7-bromoquinoline and tert-butyl acetate. This reaction is carried out in the presence of palladium catalyst and a base, such as triethylamine or pyridine. The reaction is typically carried out at room temperature and is highly efficient, yielding high yields of tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate involves the reaction of 7-bromo-2-quinolinecarboxylic acid with tert-butyl 3-azetidinone in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "7-bromo-2-quinolinecarboxylic acid", "tert-butyl 3-azetidinone", "Coupling agent (e.g. EDC, HATU, DIC)" ], "Reaction": [ "Step 1: Dissolve 7-bromo-2-quinolinecarboxylic acid (1 equiv) and coupling agent (1.2 equiv) in dry DMF.", "Step 2: Add tert-butyl 3-azetidinone (1.1 equiv) to the reaction mixture and stir at room temperature for 12-24 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system (e.g. hexanes/ethyl acetate) to obtain tert-butyl 3-(7-bromoquinolin-2-yl)azetidine-1-carboxylate as a white solid." ] }

CAS-Nummer

2751704-35-3

Molekularformel

C17H19BrN2O2

Molekulargewicht

363.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.